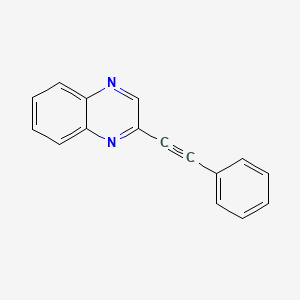

Quinoxaline, 2-(phenylethynyl)-

Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry in Materials Science and Organic Synthesis

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds composed of a fused benzene (B151609) and pyrazine (B50134) ring. nih.govwikipedia.orgipp.pt The first synthesis of a quinoxaline derivative was reported in 1884, establishing a foundational method through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com For many years, research into quinoxaline derivatives was heavily focused on their diverse biological activities, leading to their use in pharmaceuticals and antibiotics like echinomycin (B1671085) and levomycin. wikipedia.orgsapub.orgnih.gov

The last few decades have witnessed a significant expansion in the application of quinoxaline scaffolds beyond medicinal chemistry into materials science. researchgate.net The inherent electron-deficient nature of the pyrazine ring makes quinoxalines excellent building blocks for materials with specific electronic properties. researchgate.net This has led to their incorporation into dyes, organic semiconductors, electroluminescent materials, and electron-transporting materials for devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.netbeilstein-journals.orgnih.gov

This shift in focus has also driven the evolution of synthetic methodologies. While classical condensation reactions remain relevant, contemporary research emphasizes the development of more efficient, sustainable, and "green" synthetic routes. tandfonline.com These modern approaches include microwave-assisted synthesis, the use of recoverable catalysts, and metal-free reaction conditions to produce a vast library of functionalized quinoxaline derivatives. nih.govmdpi.comrsc.orgmtieat.org

Table 1: Evolution of Quinoxaline Synthesis Methods

| Method Type | Description | Catalyst/Conditions | Yields | Reference(s) |

|---|---|---|---|---|

| Classical Condensation | Reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. | Often acid-catalyzed or performed in solvents like glycerol/water. | 85-91% | mdpi.com |

| Organocatalysis | Use of metal-free organic molecules to catalyze the condensation. | Nitrilotris(methylenephosphonic acid), Camphor sulfonic acid. | 80-97% | nih.gov |

| Metal-free Tandem Synthesis | One-pot reduction of 2-nitroaniline (B44862) followed by condensation. | Graphene oxide (GO) with hydrazine (B178648) hydrate. | 85-90% | rsc.org |

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Iodine as a catalyst. | Moderate to high | sapub.org |

| Zinc Triflate Catalysis | Mild and efficient condensation at room temperature. | Zn(OTf)₂ in acetonitrile. | up to 90% | mdpi.com |

Significance of Phenylethynyl Moieties in π-Conjugated Systems and Heterocyclic Frameworks

The phenylethynyl group is a critical functional moiety in the design of advanced organic materials. nih.gov Its structure, which consists of a phenyl ring connected to a carbon-carbon triple bond (an alkyne), imparts several desirable properties to a molecular framework.

The primary role of the phenylethynyl group is to extend the π-conjugated system of a molecule. nih.gov This extended conjugation is crucial for tuning the electronic and photophysical properties of a compound, such as its absorption and emission wavelengths. The rigid and linear nature of the alkyne linker minimizes rotational degrees of freedom, which can lead to improved fluorescent properties and better charge transport characteristics in materials. nih.govresearchgate.net

The carbon-carbon triple bond is a versatile and high-energy functional group that serves as a key building block in materials science and organic synthesis. rsc.org When attached to a heterocyclic system like quinoxaline, the phenylethynyl group can significantly influence the molecule's electronic structure. It can act as an electron-donating group, which affects the reactivity of the heterocyclic core. nih.gov This interplay between the electron-deficient quinoxaline and the electron-rich phenylethynyl substituent creates a "push-pull" dynamic that is highly sought after for creating materials with intramolecular charge transfer (ICT) properties, which are essential for applications in non-linear optics and photovoltaics. researchgate.net

Overview of Current Research Trajectories and Future Potential for 2-(Phenylethynyl)quinoxaline Derivatives

Current research on 2-(phenylethynyl)quinoxaline and its derivatives is primarily focused on harnessing its unique electronic and structural features for applications in materials science. The synthesis of the parent compound is often achieved through modern cross-coupling reactions, such as the Sonogashira coupling, which efficiently connects a terminal alkyne (phenylacetylene) to a halogenated quinoxaline. nih.gov

One area of investigation involves studying the reactivity of the 2-(phenylethynyl)quinoxaline scaffold. Research has shown that the electron-donating character of the phenylethynyl substituent at the 2-position can make nucleophilic substitution at the 3-position more challenging, requiring strong nucleophiles to proceed efficiently. nih.gov This provides fundamental insights into the electronic nature of the molecule.

The future potential for these compounds is significant, particularly in the field of organic electronics. The extended π-conjugation and inherent properties of the quinoxaline core make 2-(phenylethynyl)quinoxaline derivatives promising candidates for:

n-Type Semiconductors: The electron-deficient quinoxaline unit is a well-established component for creating materials that transport electrons, making them suitable for use in organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov

Organic Solar Cells (OSCs): Quinoxaline-based polymers have already demonstrated high power conversion efficiencies in solar cells. beilstein-journals.org The introduction of the phenylethynyl moiety allows for fine-tuning of the absorption spectrum and energy levels to better match the solar spectrum and improve device performance.

Organic Light-Emitting Diodes (OLEDs): The rigid structure and tunable fluorescence of phenylethynyl-substituted quinoxalines make them attractive as emitters or host materials in OLEDs. researchgate.netresearchgate.net

Researchers are actively designing and synthesizing new derivatives, for instance by adding substituents to the phenyl ring or the quinoxaline core, to further modulate their properties. The synthesis of compounds like 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline highlights the efforts to create a library of materials with tailored solid-state structures and intermolecular interactions for optimized device performance. nih.gov

Table 2: Research Highlights of 2-(Phenylethynyl)quinoxaline and Its Derivatives

| Research Area | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Synthesis | Efficiently synthesized via Sonogashira cross-coupling. | Provides a reliable route to the core structure. | nih.gov |

| Reactivity | The phenylethynyl group deactivates the quinoxaline ring towards some nucleophilic substitutions. | Demonstrates the electronic influence of the substituent on the heterocyclic core. | nih.gov |

| Structural Analysis | Crystal structure of a derivative, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, was determined. | Provides insight into solid-state packing and intermolecular interactions (e.g., C-H···π and π–π). | nih.gov |

| Potential Applications | Quinoxaline derivatives are explored as electron-transporting materials for OFETs, OSCs, and OLEDs. | The electronic properties of 2-(phenylethynyl)quinoxaline make it a strong candidate for these advanced applications. | researchgate.netbeilstein-journals.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

75163-23-4 |

|---|---|

Molecular Formula |

C16H10N2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-(2-phenylethynyl)quinoxaline |

InChI |

InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-15-8-4-5-9-16(15)18-14/h1-9,12H |

InChI Key |

FWAKFTPIYMVLDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylethynyl Quinoxaline and Its Molecular Derivatives

Direct Synthetic Routes to 2-(Phenylethynyl)quinoxaline Core Structures

The direct construction of the 2-(phenylethynyl)quinoxaline framework can be achieved through several efficient synthetic strategies, primarily involving carbon-carbon bond formation or the de novo synthesis of the quinoxaline (B1680401) ring.

Sonogashira Cross-Coupling Reactions for Ethynylation

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, provides a direct route to 2-(phenylethynyl)quinoxaline. rsc.org

The synthesis of 2-(phenylethynyl)quinoxaline can be achieved by reacting 2-chloroquinoxaline (B48734) with phenylacetylene (B144264) in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net Research has demonstrated the successful synthesis of various substituted 2-(phenylethynyl)quinoxalines using this methodology. For instance, the coupling of 2-chloro-6-methoxycarbonyl-3-methylquinoxaline with phenylacetylene using Pd(PPh₃)₄ as a catalyst afforded 6-methoxycarbonyl-3-methyl-2-phenylethynylquinoxaline. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Chloroquinoxaline | Phenylacetylene | Pd(PPh₃)₄/CuI | 2-(Phenylethynyl)quinoxaline | nih.gov |

| 2-Chloro-6-methoxycarbonyl-3-methylquinoxaline | Phenylacetylene | Pd(PPh₃)₄ | 6-Methoxycarbonyl-3-methyl-2-phenylethynylquinoxaline | researchgate.net |

| 2-Iodo-4-chloro-6-nitroaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 4-Chloro-2-nitro-6-(phenylethynyl)aniline | wikipedia.org |

Catalytic Cyclization Strategies for Quinoxaline Ring Formation from Precursors

An alternative approach to the 2-(phenylethynyl)quinoxaline core involves the cyclization of appropriately substituted precursors. This strategy often relies on the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of 2-(phenylethynyl)quinoxaline, this would involve a precursor already containing the phenylethynyl moiety.

Copper-catalyzed methods have been developed for the synthesis of quinoxalines from o-phenylenediamine and terminal alkynes. nih.govresearchgate.net These reactions proceed via a cyclization pathway to afford the quinoxaline products in moderate to good yields. nih.gov Gold-catalyzed oxidation of arylallenes can also lead to the formation of α-diketones, which can then be condensed with benzene-1,2-diamine to produce quinoxalines. beilstein-journals.orgscilit.com Furthermore, rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes can produce 2-aminophenyl enones, which subsequently cyclize to form quinolines, a strategy that can be adapted for quinoxaline synthesis. nih.gov

| Precursor 1 | Precursor 2 | Catalyst | Product | Reference |

| o-Phenylenediamine | Phenylacetylene | Cu(II)/Base | 2-(Phenylethynyl)quinoxaline | nih.gov |

| Arylallene (oxidized in situ) | Benzene-1,2-diamine | Gold(I) | Substituted Quinoxaline | beilstein-journals.org |

| o-Alkynyl aniline | Aldehyde | Rhodium | Quinolone (adaptable to Quinoxaline) | nih.gov |

One-Pot Synthesis Protocols for Substituted 2-(Phenylethynyl)quinoxalines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of substituted quinoxalines have been reported, which can be applied to the preparation of 2-(phenylethynyl)quinoxaline derivatives.

A copper(I)-catalyzed, visible-light-induced C-N coupling between o-phenylenediamines and terminal acetylenes provides a one-pot route to quinoxaline derivatives. rsc.org This method is notable for its mild reaction conditions and the use of a simple copper catalyst without the need for strong oxidants. rsc.org Another approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, which generates the 1,2-diaminobenzene intermediate in situ for subsequent cyclization. organic-chemistry.org Additionally, a catalyst-free, one-pot synthesis of quinoxalines has been developed via the oxidative cyclization of 1,2-diamines and phenacyl bromides. libretexts.org

Post-Synthetic Functionalization and Derivatization Approaches

Once the 2-(phenylethynyl)quinoxaline core is synthesized, it can be further functionalized to introduce a variety of substituents, allowing for the generation of a diverse library of derivatives.

Nucleophilic Substitution Reactions on 2-(Phenylethynyl)quinoxaline and its Analogues

The quinoxaline ring is susceptible to nucleophilic attack, particularly at the C3 position when a substituent is present at C2. However, nucleophilic substitution on 2-(phenylethynyl)quinoxaline has been found to be challenging. nih.gov The electron-donating nature of the phenylethynyl group, due to the high electron density from the delocalized π-electrons of the phenyl ring and the acetylenic moiety, can render the C3 position less electrophilic. nih.gov

Despite this, reactions with very strong nucleophiles have shown some success. For example, treating 2-(phenylethynyl)quinoxaline with n-butyllithium (n-BuLi) resulted in the formation of 3-butyl-2-(2-phenylethynyl)quinoxaline, albeit with modest yields that improved with increased reaction time. nih.gov Attempts to use other carbon-based nucleophiles were largely unsuccessful, leading to the recovery of the starting material. nih.gov

| Substrate | Nucleophile | Product | Yield | Reference |

| 2-(Phenylethynyl)quinoxaline | n-BuLi | 3-Butyl-2-(2-phenylethynyl)quinoxaline | 56% (after 36h) | nih.gov |

Introduction of Diverse Substituents via Advanced Cross-Coupling Methodologies

Advanced cross-coupling reactions provide a powerful toolkit for the introduction of a wide array of substituents onto the 2-(phenylethynyl)quinoxaline scaffold, typically requiring a pre-functionalized quinoxaline (e.g., a halo-quinoxaline).

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for forming carbon-carbon bonds. libretexts.org It can be employed to introduce aryl or vinyl groups onto the quinoxaline ring. For instance, the Suzuki reaction of a 2-halo-3-(phenylethynyl)quinoxaline with a boronic acid would yield a 2-aryl-3-(phenylethynyl)quinoxaline.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.orgnih.gov This methodology can be used to introduce alkenyl substituents onto the quinoxaline core. For example, a 2-halo-3-(phenylethynyl)quinoxaline could be coupled with an alkene to generate a 2-alkenyl-3-(phenylethynyl)quinoxaline.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of various amino groups at a halogenated position on the 2-(phenylethynyl)quinoxaline ring, leading to the synthesis of aminophenyl-substituted quinoxalines.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2-Halo-3-(phenylethynyl)quinoxaline + Boronic Acid | Palladium Catalyst/Base | 2-Aryl-3-(phenylethynyl)quinoxaline | libretexts.org |

| Heck | 2-Halo-3-(phenylethynyl)quinoxaline + Alkene | Palladium Catalyst/Base | 2-Alkenyl-3-(phenylethynyl)quinoxaline | libretexts.orgnih.gov |

| Buchwald-Hartwig | 2-Halo-3-(phenylethynyl)quinoxaline + Amine | Palladium Catalyst/Ligand/Base | 2-Amino-3-(phenylethynyl)quinoxaline | wikipedia.orgorganic-chemistry.org |

Exploration of Green Chemistry Principles in 2-(Phenylethynyl)quinoxaline Synthesis

The primary method for synthesizing 2-(phenylethynyl)quinoxaline is the Sonogashira cross-coupling reaction between a 2-haloquinoxaline and phenylacetylene. nih.gov Traditional homogeneous palladium catalysts, while efficient, pose challenges regarding catalyst recovery and reuse, contributing to metal contamination in the final product. Green chemistry approaches aim to mitigate these issues through innovative catalytic systems and reaction conditions.

The core of greening the Sonogashira synthesis of 2-(phenylethynyl)quinoxaline lies in the development of robust, recyclable heterogeneous catalysts. These catalysts simplify product purification and reduce waste, aligning with the principles of sustainable chemistry.

One of the most promising and economically advantageous heterogeneous catalysts for Sonogashira couplings is palladium on charcoal (Pd/C). nih.gov While traditional Sonogashira reactions often require a copper co-catalyst, copper-free systems are gaining traction to prevent the undesired homocoupling of alkynes (Glaser coupling). nih.govwikipedia.org The use of Pd/C has been successfully demonstrated in the synthesis of complex quinoxaline derivatives in aqueous media, highlighting its potential as a recyclable catalyst for the synthesis of 2-(phenylethynyl)quinoxaline. nih.gov The catalyst can be easily recovered by simple filtration and reused in subsequent reaction cycles, often with only a minor decrease in activity.

Another advanced approach involves the use of metal-organic frameworks (MOFs) as catalytic supports. For instance, an alkylsulfonate-functionalized MOF, MIL-101-Cr–NH–RSO₃H, has been shown to be a highly efficient and reusable catalyst for the synthesis of quinoxaline derivatives through condensation reactions. rsc.org Its high surface area and porous nature ensure excellent dispersion of active sites and accessibility for substrates. rsc.org Such stable and recyclable solid acid catalysts are promising candidates for greener quinoxaline synthesis. Similarly, silica-supported dodecatungstophosphoric acid has been reported as a recyclable heterogeneous catalyst for quinoxaline synthesis, with the ability to be reused up to five times without significant loss of activity. researchgate.net

The table below summarizes various heterogeneous catalytic systems applicable to the synthesis of quinoxaline derivatives, underscoring their reusability.

| Catalyst System | Substrates | Key Advantages | Reusability | Reference |

| Pd/C | 2,3-dichloroquinoxaline, phenylacetylene | Copper-free, aqueous medium, economic | Recyclable | nih.gov |

| Sulfated Polyborate | o-phenylenediamines, 1,2-diketones | Solvent-free, mild conditions, recyclable | Recyclable | ias.ac.in |

| DTP/SiO₂ | o-pheneylenediamines, phenacyl bromides | High yield, short reaction time, recyclable | Up to 5 cycles | researchgate.net |

| MIL-101-Cr–NH–RSO₃H | benzene-1,2-diamines, 1,2-dicarbonyls | High stability, high catalytic performance | Recyclable | rsc.org |

Moving away from conventional volatile organic solvents (VOCs) is a cornerstone of green chemistry. The synthesis of quinoxalines has been successfully adapted to both solvent-free and aqueous environments, significantly reducing the environmental impact.

Solvent-Free Synthesis:

The reaction between o-phenylenediamines and 1,2-diketones to form quinoxalines can be efficiently conducted under solvent-free conditions using a sulfated polyborate catalyst. ias.ac.in This method offers high yields, short reaction times, and a simple workup procedure. The catalyst itself possesses both Lewis and Brønsted acidity and is recyclable, making it an excellent example of a green synthetic protocol that could be adapted for the synthesis of precursors to 2-(phenylethynyl)quinoxaline. ias.ac.in

Aqueous Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Sonogashira reaction, a key step in forming the phenylethynyl moiety, has been effectively performed in water. A notable example is the Pd/C-catalyzed, copper-free, one-pot synthesis of 1-aryl-4-(2-phenylethynyl) researchgate.netnih.govrsc.orgtriazolo[4,3-a]quinoxalines in water at 70 °C. nih.gov This demonstrates the feasibility of using water as a solvent for the synthesis of complex quinoxaline derivatives containing the phenylethynyl group. The use of an inorganic base like potassium carbonate further enhances the green credentials of this method. nih.gov Furthermore, the synthesis of quinoxaline derivatives has been reported in aqueous ethanol (B145695) using ammonium (B1175870) bifluoride as a catalyst, which proceeds under mild conditions with excellent yields. nih.gov

The following table details examples of green reaction conditions for the synthesis of quinoxaline derivatives.

| Reaction Condition | Catalyst | Substrates | Product | Yield | Reference |

| Solvent-Free, 80 °C | Sulfated Polyborate | o-phenylenediamine, Benzil | 2,3-Diphenylquinoxaline | High | ias.ac.in |

| Water, 70 °C | 10% Pd/C | 2,3-dichloroquinoxaline, Phenylacetylene | 1-aryl-4-(2-phenylethynyl) researchgate.netnih.govrsc.orgtriazolo[4,3-a]quinoxalines | Good to Excellent | nih.gov |

| Aqueous Ethanol, RT | NH₄HF₂ | o-phenylenediamine, 1,2-dicarbonyls | Quinoxaline derivatives | 90-98% | nih.gov |

Sophisticated Spectroscopic and Structural Elucidation of 2 Phenylethynyl Quinoxaline Conjugates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(phenylethynyl)quinoxaline conjugates, a combination of one- and two-dimensional NMR techniques is essential for unambiguous assignment of their complex structures. nih.gov

High-resolution ¹H and ¹³C NMR spectra provide fundamental insights into the molecular framework of 2-(phenylethynyl)quinoxaline.

The ¹H NMR spectrum of 2-(phenylethynyl)quinoxaline in CDCl₃ displays characteristic signals for the quinoxaline (B1680401) and phenyl protons. The quinoxaline protons appear in the aromatic region, with the H3 proton typically observed as a singlet, while the protons on the benzo ring (H5-H8) exhibit complex splitting patterns due to spin-spin coupling. nih.gov The phenyl protons of the phenylethynyl group also resonate in the aromatic region. nih.gov

In a reported synthesis, the ¹H NMR spectrum in CDCl₃ showed multiplets for the phenyl protons between δ 7.42–7.45 (3H) and δ 7.69–7.71 (2H). nih.gov The quinoxaline protons were observed as multiplets at δ 7.78–7.82 (2H) and δ 8.11–8.12 (2H), with a singlet at δ 8.99 (1H) corresponding to the H3 proton. nih.gov

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all unique carbon atoms in the molecule. The carbon atoms of the quinoxaline core and the phenylethynyl substituent resonate at distinct chemical shifts, which are influenced by their electronic environment. nih.gov For 2-(phenylethynyl)quinoxaline, the reported ¹³C NMR chemical shifts in CDCl₃ include a range of signals from δ 121.41 to 147.36. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(Phenylethynyl)quinoxaline in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.42-7.45 (m, 3H), 7.69-7.71 (m, 2H) | 121.41, 128.58, 132.40 |

| Quinoxaline-H | 7.78-7.82 (m, 2H), 8.11-8.12 (m, 2H) | 129.05, 129.19, 129.23, 129.27, 129.80, 130.45, 130.73, 139.14, 139.62, 140.92, 142.22 |

| H3 | 8.99 (s, 1H) | 147.36 |

Data sourced from a study by Beilstein Journal of Organic Chemistry. nih.gov

The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are invaluable for confirming the successful synthesis of the target compound and for providing insights into the electronic distribution within the molecule. researchgate.net

For more complex derivatives of 2-(phenylethynyl)quinoxaline, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are indispensable for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling correlations. It is particularly useful for tracing out the connectivity of protons within the quinoxaline and phenyl rings, helping to assign protons that are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is extremely valuable for connecting different fragments of the molecule, for instance, linking the phenylethynyl group to the quinoxaline core by observing correlations between the protons on one moiety and the carbons on the other. In aromatic systems, the 3-bond coupling (³J) is often stronger than the 2-bond coupling (²J), which is a useful rule for assignment. youtube.com

The application of these multidimensional techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, even in highly complex 2-(phenylethynyl)quinoxaline conjugates.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules, including quinoxaline derivatives. nih.gov In ESI-MS, the sample is introduced into the mass spectrometer in solution, and the resulting spectrum typically shows the protonated molecule [M+H]⁺. nih.gov This allows for the direct confirmation of the molecular weight of the synthesized 2-(phenylethynyl)quinoxaline conjugate. For instance, in the analysis of 2-(phenylethynyl)quinoxaline, a peak at m/z 231 corresponding to the [M+H]⁺ ion was observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally measured exact mass to the calculated theoretical mass for a proposed molecular formula, it is possible to confirm the elemental composition of the 2-(phenylethynyl)quinoxaline derivative and rule out other potential structures with the same nominal mass. beilstein-journals.org

Table 2: Mass Spectrometry Data for 2-(Phenylethynyl)quinoxaline

| Technique | Ion | Observed m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | 231 |

Data from a study on nucleophilic substitution on 2-monosubstituted quinoxalines. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR and mass spectrometry provide invaluable information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Determination of Molecular Conformation, Planarity, and Dihedral Angles within the Quinoxaline Core

The conformation of 2-(phenylethynyl)quinoxaline derivatives is characterized by the relative orientations of the planar quinoxaline core and the appended phenyl and phenylethynyl substituents. X-ray crystallography studies on related compounds provide significant insights into these structural parameters.

For instance, in the closely related compound 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, the quinoxaline ring system maintains a high degree of planarity, with a maximum deviation of only 0.061 Å. nih.gov However, the phenyl substituents are not coplanar with this core. The phenyl group at the 2-position is significantly twisted, forming a dihedral angle of 49.32 (7)° with the mean plane of the quinoxaline system. nih.gov In contrast, the phenyl ring of the phenylethynyl group at the 3-position is more closely aligned with the quinoxaline core, exhibiting a much smaller dihedral angle of 11.99 (7)°. nih.govresearchgate.net The two phenyl rings themselves are oriented at a dihedral angle of 61.27 (9)° to each other. nih.gov

These structural details highlight that while the quinoxaline core tends towards planarity, the steric and electronic interactions introduced by substituents dictate the final molecular conformation and the degree of twisting.

Table 1: Selected Dihedral Angles in a 2-(Phenylethynyl)quinoxaline Derivative

| Interacting Planes | Dihedral Angle (°) | Reference |

| 2-Phenyl ring and Quinoxaline mean plane | 49.32 (7) | nih.gov |

| Phenylethynyl's phenyl ring and Quinoxaline mean plane | 11.99 (7) | nih.govresearchgate.net |

| 2-Phenyl ring and Phenylethynyl's phenyl ring | 61.27 (9) | nih.gov |

Analysis of Intermolecular Interactions (e.g., C—H⋯π, π–π interactions) and Crystal Packing Motifs

The solid-state packing of 2-(phenylethynyl)quinoxaline conjugates is governed by a network of weak intermolecular interactions, which are crucial in defining the supramolecular architecture. These interactions include C—H⋯π and π–π stacking forces.

In the crystal structure of 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, molecules are linked by both C—H⋯π and π–π interactions. nih.gov The C—H⋯π interactions involve hydrogen atoms from one molecule interacting with the electron-rich π system of the phenylethynyl's phenyl ring on an adjacent molecule. nih.govresearchgate.net The π–π stacking interactions are observed between inversion-related quinoxaline rings and also between the quinoxaline ring and the phenylethynyl's phenyl ring. nih.gov Specific centroid-centroid distances for these π–π interactions have been measured at 3.6210 (12) Å and 3.8091 (12) Å, with an interplanar spacing of 3.3635 (7) Å for the former. nih.gov Such distances are characteristic of stabilizing π-stacking forces.

The nature of these interactions is primarily dispersive, though electrostatic contributions can be significant in some contexts. rsc.org These weak bonds, while individually having low energy (typically < 5 kcal mol⁻¹), collectively play a dominant role in the conformation and stability of the crystal lattice. nih.gov The packing can result in distinct motifs, such as the herringbone pattern observed in the crystal structure of 2-(2-thienyl)quinoxaline. researchgate.net In more complex derivatives, a variety of interactions, including C—H⋯O and C—H⋯N hydrogen bonds, can also contribute to the formation of layered structures. nih.gov

Table 2: Intermolecular Interaction Data for a 2-(Phenylethynyl)quinoxaline Derivative

| Interaction Type | Description | Distance (Å) | Reference |

| π–π | Centroid-centroid distance between inversion-related quinoxaline rings | 3.6210 (12) | nih.gov |

| π–π | Centroid-centroid distance between quinoxaline and phenylethynyl phenyl rings | 3.8091 (12) | nih.gov |

| C—H⋯π | Involving the phenylethynyl phenyl ring | Not specified | nih.govresearchgate.net |

Elucidation of Helical Structures and Chiral Properties in Extended Systems

While a single molecule of 2-(phenylethynyl)quinoxaline is achiral, the formation of extended supramolecular assemblies can introduce chirality and helical structures. This phenomenon is particularly relevant in the design of functional materials and in understanding biological interactions.

The propensity for quinoxaline derivatives to form helical structures is documented. For example, certain amino-substituted quinoxalines create a spiral or helical axis through a recurring 'pincer' hydrogen-bond motif. nih.gov In these systems, a quinoxaline nitrogen atom accepts two N–H⋯N hydrogen bonds, leading to helical chains with 4₁, 2₁, and 3₁ symmetry. nih.gov The steric crowding of bulky substituents attached to the rigid quinoxaline rings can promote this helical connectivity. nih.gov

These examples establish that extended systems based on 2-(phenylethynyl)quinoxaline conjugates have the potential to form ordered helical structures, driven by intermolecular forces like hydrogen bonding and π-stacking, which could impart chiral properties to the bulk material.

Advanced Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 2-(phenylethynyl)quinoxaline conjugates, IR spectroscopy is instrumental in confirming the presence of key structural motifs, namely the quinoxaline ring system and the phenylethynyl group. The analysis of the IR spectrum provides a molecular fingerprint that is unique to the compound's structure. For instance, in a study of 3-(4-chlorocarbonyl)-phenylethynyl-7-methoxy-1-methylquinoxalin-2(1H)-one, a compound containing the core phenylethynyl-quinoxaline structure, IR spectroscopy was used to confirm its synthesis and structure. researchgate.netclockss.org Similarly, spectroscopic characterization of various fused-ring quinoxaline derivatives relies on FT-IR to identify characteristic vibrations. nih.gov

Identification of Characteristic Vibrational Modes of Ethynyl (B1212043) and Quinoxaline Groups

The IR spectrum of 2-(phenylethynyl)quinoxaline is distinguished by absorption bands characteristic of its constituent groups.

The most diagnostic feature is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group. This vibration typically gives rise to a sharp, and often weak, absorption band in the region of 2100–2260 cm⁻¹. In a related derivative, 3-(p-tolyethynyl)-6-methoxycarbonyl-2-methylquinoxaline, a distinct band was observed at 2204 cm⁻¹, which is unequivocally assigned to the C≡C stretching mode of the ethynyl linker. clockss.org

The quinoxaline group, being an aromatic heterocyclic system, exhibits a series of characteristic vibrations. These include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A set of medium to strong bands is expected in the 1400–1650 cm⁻¹ region, corresponding to the stretching vibrations within the fused aromatic rings.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies and provide information about the substitution pattern on the aromatic rings.

The combination of the sharp ethynyl C≡C stretch with the complex pattern of aromatic vibrations from the quinoxaline and phenyl moieties provides definitive spectroscopic evidence for the structure of 2-(phenylethynyl)quinoxaline.

Table 3: Characteristic IR Vibrational Frequencies for 2-(Phenylethynyl)quinoxaline and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

| Ethynyl (-C≡C-) | C≡C Stretch | 2100 - 2260 | 2204 | clockss.org |

| Quinoxaline/Phenyl | Aromatic C-H Stretch | > 3000 | Not specified | |

| Quinoxaline/Phenyl | Aromatic C=C/C=N Stretch | 1400 - 1650 | Not specified |

Computational Chemistry and Theoretical Modeling of 2 Phenylethynyl Quinoxaline Systems

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground-state electronic properties of molecules like 2-(phenylethynyl)quinoxaline. By approximating the complex many-electron problem into a more manageable one based on electron density, DFT allows for the accurate calculation of various molecular features.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key aspect of understanding a molecule's chemical reactivity and electronic behavior lies in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com

Theoretical calculations using DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to determine the energies of the HOMO and LUMO. irjweb.comresearchgate.net For quinoxaline (B1680401) derivatives, the HOMO is typically characterized by a π-orbital delocalized over the quinoxaline core and the substituent, while the LUMO is a π*-orbital. The energy gap provides an estimate of the energy required to excite an electron from the ground state to the first excited state. A smaller HOMO-LUMO gap generally indicates a higher propensity for the molecule to undergo electronic transitions and exhibit chemical reactivity. irjweb.com It's important to note that while DFT is widely used, the choice of functional can significantly impact the calculated HOMO-LUMO gap, with some functionals tending to underestimate this value. mdpi.comreddit.com

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Data adapted from a study on a triazine derivative to illustrate typical DFT-calculated values. irjweb.com |

Analysis of Electron Density Distributions and Charge Localization

DFT calculations provide detailed maps of electron density distribution within a molecule, revealing areas of high and low electron concentration. This information is critical for understanding bonding, intermolecular interactions, and the localization of charge. In 2-(phenylethynyl)quinoxaline, the electron density is largely delocalized across the π-conjugated system, which encompasses the quinoxaline ring, the ethynyl (B1212043) linker, and the phenyl group. This delocalization is a key feature of such push-pull systems, where the quinoxaline moiety can act as an electron-accepting unit. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, further clarifies intramolecular charge transfer and interactions by examining the stabilization energies between donor and acceptor orbitals. researchgate.net These analyses can quantify the extent of electron delocalization and identify the specific orbital interactions that contribute to the molecule's stability and electronic properties.

Theoretical Prediction of Reactivity Descriptors (e.g., Mulliken Charges)

To quantify the reactivity of different atomic sites within a molecule, various reactivity descriptors can be calculated from the DFT output. Mulliken population analysis is a common method used to estimate the partial atomic charges on each atom. researchgate.netwikipedia.org These charges provide insight into the electrophilic and nucleophilic nature of different parts of the molecule. researchgate.netniscpr.res.in For instance, in quinoxaline derivatives, nitrogen atoms typically carry negative Mulliken charges, indicating their nucleophilic character, while certain carbon and hydrogen atoms may exhibit positive charges, highlighting potential electrophilic sites. niscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronic excited states. nih.gov This is particularly important for understanding the photophysical behavior of molecules like 2-(phenylethynyl)quinoxaline, which have applications in areas such as fluorescence and optoelectronics.

Simulation of Electronic Absorption Spectra and Transition Energies

TD-DFT calculations can accurately simulate the electronic absorption spectra of molecules by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For quinoxaline derivatives, the absorption spectra are often characterized by intense π-π* transitions. nih.gov

The choice of the functional in TD-DFT is crucial for obtaining accurate results, especially for systems that may exhibit charge-transfer excited states. nih.gov Functionals like CAM-B3LYP, LC-ωPBE, and ωB97X-D are often employed for this purpose. nih.gov By comparing the simulated spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the nature of the electronic transitions involved.

Investigation of Intramolecular Charge Transfer (ICT) in Quinoxaline Chromophores

Quinoxaline derivatives, particularly those with donor-acceptor (D-A) structures, are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In these systems, the quinoxaline unit often serves as the electron acceptor (A), while the substituent, such as a phenylethynyl group, can act as part of the electron-donating (D) or π-conjugated system. nih.govrsc.org

TD-DFT calculations are instrumental in characterizing the nature of the excited states and quantifying the extent of charge transfer. nih.gov By analyzing the molecular orbitals involved in the electronic transitions, it is possible to determine whether an excited state has significant ICT character. For example, a transition from a HOMO localized on the donor part of the molecule to a LUMO localized on the acceptor part is a clear signature of ICT. rsc.org In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can have a profound effect on the molecule's fluorescence properties. nih.govrsc.org The study of ICT is crucial for the design of novel materials for applications in sensors, solar cells, and other optoelectronic devices. nih.govnih.govrsc.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecular systems, offering insights into the conformational landscape and dynamic properties of molecules like 2-(phenylethynyl)quinoxaline and its derivatives.

Conformational Flexibility and Stability of 2-(Phenylethynyl)quinoxaline Derivatives

The conformational flexibility of 2-(phenylethynyl)quinoxaline is primarily dictated by the rotational freedom around the single bond connecting the ethynyl group to the quinoxaline core and the bond between the phenyl and ethynyl groups. While the quinoxaline and phenyl rings themselves are rigid, their relative orientation can vary, leading to different conformers.

MD simulations can be employed to explore the potential energy surface of these molecules and identify the most stable conformations. By simulating the molecule's motion over time, researchers can analyze the trajectory to understand the range of accessible conformations and the energy barriers between them. For instance, studies on quinoxaline cavitands have demonstrated that tuning the conformational flexibility is crucial for their function in molecular recognition at the gas-solid interface rsc.org. The partial rigidification of the receptor cavity in these systems enhances the selectivity and efficiency of guest uptake, a principle that underscores the importance of conformational control.

In the context of 2-(phenylethynyl)quinoxaline derivatives, MD simulations can reveal how different substituents on the quinoxaline or phenyl rings influence the molecule's flexibility and preferred three-dimensional structure. This information is vital for structure-based drug design and materials science, where the specific conformation of a molecule dictates its interaction with biological targets or its packing in a crystalline lattice. Post-docking MD protocols, which allow for flexibility in the binding interface, have been shown to improve the accuracy of predicting ligand-protein interactions, highlighting the necessity of accounting for conformational flexibility in computational studies mdpi.com.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions involving 2-(phenylethynyl)quinoxaline. By modeling the electronic structure of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism at a molecular level.

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds researchgate.netorientjchem.orgnih.gov. Computational studies, typically employing Density Functional Theory (DFT), can elucidate the proposed acid-catalyzed mechanism for this reaction. The calculations can model the activation of the carbonyl groups, the subsequent nucleophilic attack by the diamine, and the dehydration and cyclization steps to form the final quinoxaline product researchgate.net.

Energy Profiles and Transition State Analysis of Complex Reaction Pathways

A key aspect of computational reaction mechanism studies is the calculation of the potential energy surface (PES) for the reaction. The PES maps the energy of the system as a function of the geometric coordinates of the atoms. Stationary points on the PES, such as minima (reactants, intermediates, products) and first-order saddle points (transition states), are of particular interest.

Table 1: Representative Calculated Energy Barriers for Quinoxaline Synthesis Steps

| Reaction Step | Reactants | Transition State | Product | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | o-phenylenediamine (B120857) + Benzil | TS_add | Amino-alcohol intermediate | 15.2 |

| Cyclization | Amino-alcohol intermediate | TS_cyc | Dihydroquinoxaline | 10.5 |

| Dehydration | Dihydroquinoxaline | TS_dehyd | Quinoxaline | 22.1 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for the 2-(phenylethynyl)quinoxaline system.

Quantification of Intermolecular and Intramolecular Interaction Energies in Reaction Intermediates

During a chemical reaction, various non-covalent interactions, both within the same molecule (intramolecular) and between different molecules (intermolecular), play a crucial role in stabilizing intermediates and transition states. Computational methods can quantify these interactions, providing a deeper understanding of the forces that govern the reaction pathway.

For 2-(phenylethynyl)quinoxaline, understanding the intramolecular interactions between the phenylethynyl substituent and the quinoxaline core is important for predicting its conformational preferences and reactivity. Similarly, in bimolecular reactions, quantifying the intermolecular interactions between the reactants in the transition state complex can provide insights into the reaction's feasibility and selectivity.

Consideration of Solvent Effects in Theoretical Studies (e.g., Polarizable Continuum Model, PCM)

Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Therefore, it is crucial to account for solvent effects in theoretical studies. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium researchgate.netresearchgate.net.

In a PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach allows for the estimation of the solvation free energy, which can be used to correct the gas-phase energies of reactants, intermediates, and transition states.

The use of PCM can significantly improve the accuracy of calculated reaction energy profiles and can even alter the predicted reaction mechanism compared to gas-phase calculations researchgate.net. For reactions involving charged or highly polar species, the stabilizing effect of a polar solvent can dramatically lower the activation energies. In the context of 2-(phenylethynyl)quinoxaline chemistry, applying the PCM in DFT calculations would be essential for obtaining realistic energy profiles for reactions in solution, providing results that are more comparable to experimental observations.

Reaction Mechanisms and Mechanistic Investigations Involving 2 Phenylethynyl Quinoxaline

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) on Quinoxaline (B1680401) Derivatives

The quinoxaline core is electrophilic, making it susceptible to nucleophilic attack. One of the key methods for functionalizing this heterocyclic ring is through Oxidative Nucleophilic Substitution of Hydrogen (ONSH), a process that allows for the direct introduction of substituents by replacing a hydrogen atom.

The ONSH mechanism commences with the nucleophilic addition to an electron-deficient carbon atom of the quinoxaline ring. This initial attack disrupts the aromaticity of the ring, forming a non-aromatic anionic σH-adduct intermediate. The reaction proceeds to its final product through a subsequent oxidative rearomatization step, which involves the elimination of a hydride ion (H⁻). This final step restores the aromaticity of the quinoxaline system. In many cases, an external oxidizing agent is required, but for some quinoxaline reactions, atmospheric oxygen is sufficient to drive the rearomatization.

In the context of substituted quinoxalines, the reaction pathway can be competitive. For instance, in a phenyl-substituted quinoxaline system, after the initial nucleophilic attack, the introduction of water can lead to hydrolysis products. Only one of these intermediates may be able to proceed to the final oxidation stage of the ONSH reaction. researchgate.net

Regioselectivity in ONSH reactions on quinoxaline derivatives is a critical aspect, determining the final structure of the product. The position of the nucleophilic attack is governed by the electronic properties of the quinoxaline ring and the nature of existing substituents. For a 2-substituted quinoxaline like 2-(phenylethynyl)quinoxaline, the incoming nucleophile can potentially attack either the C3 position or other available sites.

Studies on phenyl-substituted quinoxalines have shown that the nucleophile can be guided towards both the C2 and C3 positions, indicating that the preferred reaction position is not solely determined by steric hindrance. researchgate.net The competition between these sites (RP-C2 vs RP-C3) can lead to a mixture of products. researchgate.net The inherent electrophilicity of the quinoxaline nucleus makes it a target for various carbanions in Vicarious Nucleophilic Substitution (VNS) reactions, a subset of ONSH. rsc.org However, the success and regioselectivity of these reactions are highly dependent on the stability of the carbanion used. rsc.org

Both steric and electronic factors profoundly influence the outcome of nucleophilic substitution on the quinoxaline ring. The substituent at the C2 position plays a significant role in modulating the reactivity of the C3 position.

The 2-(phenylethynyl) group is considered electron-donating due to the high density of delocalized π-electrons from the phenyl ring and the acetylenic moiety. nih.gov This electronic effect makes the adjacent –N=C–H site at the C3 position less electrophilic and therefore less susceptible to nucleophilic attack. nih.gov Consequently, nucleophilic substitution on 2-(phenylethynyl)quinoxaline is challenging, and attempts to use various C-nucleophiles have been unsuccessful, often resulting only in the recovery of the starting material. nih.gov Only very strong nucleophiles, such as n-butyllithium (n-BuLi), have been shown to react effectively, affording the corresponding 2,3-disubstituted quinoxaline in moderate yields. nih.gov

Steric hindrance from bulky substituents can also impede the approach of the nucleophile. The addition of a phenylacetylene (B144264) moiety has been noted to potentially introduce steric hindrance, which can affect the biological activity of the resulting compounds, and by extension, implies a similar influence on chemical reactivity. nih.gov

The table below summarizes the yield of a successful nucleophilic substitution reaction on a 2-(phenylethynyl)quinoxaline substrate.

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-(Phenylethynyl)quinoxaline | n-BuLi / Butyl group | 3-Butyl-2-(phenylethynyl)quinoxaline | 65 |

During ONSH reactions, the formation of the desired product can be compromised by competing reaction pathways. As mentioned, nucleophilic attack can occur at multiple sites on the quinoxaline ring, potentially leading to a mixture of constitutional isomers. researchgate.net For example, research on a related phenyl-substituted quinoxaline showed that nucleophilic attack could occur at both C2 and C3, creating two distinct reaction pathways. researchgate.net Subsequent steps, such as hydrolysis, can occur for intermediates from both pathways, but only one may lead to the final, stable oxidized product, while the other represents a reaction dead-end or a different product altogether. researchgate.net

Furthermore, when dealing with substituted quinoxalines, if a good leaving group is present (e.g., chlorine), a standard SₙAr (Nucleophilic Aromatic Substitution) reaction can occur preferentially over the substitution of a hydrogen atom. rsc.org

Cyclization Reactions of Alkynylated Quinoxalines

The phenylethynyl group in 2-(phenylethynyl)quinoxaline can participate in various cyclization reactions, particularly when a second alkyne is present in the molecule, forming an enediyne system. These reactions are significant for their ability to generate highly reactive diradical intermediates.

The Bergman cyclization is a thermally or photochemically induced reaction of an enediyne (a system containing a double bond flanked by two triple bonds) that generates a highly reactive p-benzyne diradical. alfa-chemistry.com This reaction is of significant interest due to its role in the mechanism of action of some natural antitumor antibiotics. alfa-chemistry.comrsc.org

In the context of quinoxaline chemistry, synthetic quinoxalenediynes, such as 5,6-diethynylquinoxaline and 6,7-diethynylquinoxaline, serve as important substrates for studying Bergman cyclization. csus.eduacs.org The cyclization of these compounds leads to the formation of a diradical intermediate, which can then abstract hydrogen atoms from a suitable donor (like 1,4-cyclohexadiene) to form a new aromatic ring. csus.eduacs.org

Computational and experimental studies have revealed how the structure of the quinoxaline core influences the energetics of the Bergman cyclization. acs.org

Linear vs. Angular Benzannelation : The orientation of the fused benzene (B151609) ring in the quinoxaline system has a significant effect. For 6,7-diethynylquinoxaline (linear benzannelation), the Bergman cyclization is less thermodynamically favorable compared to 1,2-diethynylbenzene. acs.org In contrast, for 5,6-diethynylquinoxaline (angular benzannelation), the cyclization is less endothermic because the product gains a new aromatic sextet, which restores aromatic stabilization. acs.org

Retro-Bergman Cyclization : The stability of the diradical intermediate influences whether the reverse reaction, retro-Bergman ring-opening, is competitive. For 6,7-diethynylquinoxaline, retro-Bergman ring-opening is significant, allowing other reaction channels like C1–C5 cyclization to compete. acs.org For the 5,6-isomer, the cyclization is effectively irreversible due to a large barrier to ring-opening. acs.org

The table below presents calculated reaction enthalpy data for the Bergman cyclization of different enediyne systems.

| Compound | Type of Benzannelation | ΔHrxn (kcal/mol) |

|---|---|---|

| (Z)-Hex-3-ene-1,5-diyne | Parent Enediyne | 0.88 |

| 1,2-Diethynylbenzene | - | 9.2 |

| 6,7-Diethynylquinoxaline | Linear | 12.3 |

| 5,6-Diethynylquinoxaline | Angular | 5.4 |

Acid-Induced Reactions and Transformations of 2-(Phenylethynyl)quinoxaline Systems

Specific research findings on the acid-induced reactions and transformations exclusively concerning the 2-(phenylethynyl)quinoxaline system were not available in the search results. General acid-catalyzed reactions for the synthesis of the quinoxaline ring are known, often requiring strong acids and heat, but specific transformations of the pre-formed 2-(phenylethynyl)quinoxaline molecule under acidic conditions are not detailed in the provided sources.

While it can be inferred that protonation of the nitrogen atoms in the quinoxaline ring would increase the electrophilicity of the system, specific computational or experimental data detailing the precise effects of protonation on the molecular structure (e.g., bond lengths, angles) and the reactivity of 2-(phenylethynyl)quinoxaline in cyclization reactions could not be located in the search results. One study noted that protonation facilitates the electrochemical reduction of the quinoxaline fragment due to its increased electronegativity, but did not provide further structural or reactivity details relevant to the requested scope.

Advanced Applications of 2 Phenylethynyl Quinoxaline in Functional Materials and Devices

Organic Electronic Materials and Semiconductors

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs) and Perovskite Solar Cells

In the realm of photovoltaics, quinoxaline-based materials, including those derived from 2-(phenylethynyl)quinoxaline, have emerged as promising non-fullerene acceptors (NFAs) for organic solar cells. beilstein-journals.orgnih.govrsc.orgnih.gov The development of NFAs is a key strategy to overcome the limitations of traditional fullerene-based acceptors, such as their limited absorption in the visible spectrum and morphological instability. Quinoxaline-based NFAs offer several advantages, including tunable energy levels, broad absorption ranges, and high electron mobility. nih.gov

The structural modifications possible with the 2-(phenylethynyl)quinoxaline framework allow for the design of NFAs with optimized electronic properties to match with various donor materials. rsc.orgnih.gov For instance, the introduction of electron-withdrawing groups can lower the LUMO energy level, enhancing the open-circuit voltage (Voc) of the solar cell. d-nb.info Research has shown that quinoxaline-based NFAs can lead to high power conversion efficiencies (PCEs) in OSCs. nih.govrsc.org For example, unfused NFAs based on a quinoxaline (B1680401) core have demonstrated the potential for high-performance and stable organic solar cells. nih.govresearchgate.net The design of asymmetric NFAs has also been explored as a way to fine-tune the photoelectronic properties and improve device performance. nih.gov

The following table summarizes the performance of some organic solar cells utilizing quinoxaline-based non-fullerene acceptors.

| Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PM6 | Y21 | 15.4 | - | 24.9 | - |

| P2F-EHp | QIP-4Cl | 13.3 | 0.94 | - | - |

| PBDB-T | Qx7 | 5.07 | - | - | - |

| J52 | UF-Qx-Cl | 10.81 | - | - | - |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data sourced from relevant research articles. nih.govresearchgate.netnih.govrsc.org

N-type Semiconductors in Organic Field-Effect Transistors (OFETs)

The electron-deficient character of the quinoxaline unit makes 2-(phenylethynyl)quinoxaline and its derivatives suitable candidates for n-type semiconductors in organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov The development of high-performance and air-stable n-type organic semiconductors has been a significant challenge, lagging behind their p-type counterparts. rsc.org Quinoxaline-based materials are being investigated to address this gap. nih.govfrontiersin.org

By incorporating quinoxaline moieties, it is possible to create materials with low-lying LUMO levels, which is a prerequisite for efficient electron injection and transport in the transistor channel. rsc.org The charge carrier mobility in these materials is influenced by factors such as molecular packing and intermolecular interactions. ntu.edu.tw For instance, thiadiazoloquinoxaline-fused naphthalenediimides have been shown to exhibit high electron affinities and have been successfully used in n-type OFETs. nih.gov While polymers incorporating quinoxaline have shown promising p-type behavior, the fundamental electron-deficient nature of the core suggests that with appropriate molecular design, high-performance n-type materials are achievable. nih.govfrontiersin.org

Role as Building Blocks in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), the 2-(phenylethynyl)quinoxaline unit can serve as a crucial building block in the design of organic sensitizers. beilstein-journals.orgnih.gov The sensitizer's role is to absorb light and inject electrons into the semiconductor nanoparticle layer (typically TiO2). The quinoxaline moiety can function as an electron-accepting unit within a donor-π-acceptor (D-π-A) dye architecture. case.edu

The strong electron-withdrawing nature of the quinoxaline core can facilitate efficient intramolecular charge transfer from the donor to the acceptor/anchoring group upon photoexcitation, which is a key process for achieving high power conversion efficiencies. case.edujmaterenvironsci.com The extended conjugation provided by the phenylethynyl group can also contribute to broadening the absorption spectrum of the dye, allowing for more efficient light harvesting. case.edu Studies have shown that incorporating a quinoxaline unit as an auxiliary acceptor can enhance the performance of DSSCs. researchgate.netnih.gov For example, novel quinoxaline-based organic sensitizers have demonstrated promising power conversion efficiencies, indicating the potential of this building block in DSSC applications. case.edu Theoretical studies have also been conducted to simulate the electrochemical properties of DSSCs based on various quinoxaline dyes to optimize their performance. najah.edu

Luminescent and Optoelectronic Chromophores

The extended π-conjugated system of 2-(phenylethynyl)quinoxaline gives rise to interesting luminescent and optoelectronic properties, making it a valuable chromophore for various applications. nih.govnih.gov The absorption and emission characteristics of these molecules can be tuned by modifying the substituents on both the quinoxaline and the phenyl rings. nih.gov This tunability allows for the design of chromophores with specific photophysical properties for use in light-emitting devices and sensors.

Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the most exciting applications of quinoxaline-based materials, including derivatives of 2-(phenylethynyl)quinoxaline, is in the field of thermally activated delayed fluorescence (TADF) emitters for OLEDs. beilstein-journals.orgnih.govrsc.orgresearchgate.net TADF materials enable OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. This is accomplished through a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. rsc.org

The design of TADF emitters often involves combining an electron-donating unit with an electron-accepting unit to achieve a charge-transfer excited state with a small ΔEST. The electron-deficient quinoxaline core makes it an excellent acceptor moiety for this purpose. rsc.org By pairing it with a suitable donor, it is possible to create molecules that exhibit efficient TADF. For example, TADF emitters have been developed using a 2-phenylfuro[2,3-b]quinoxaline (B15472951) acceptor, demonstrating the potential of quinoxaline-based systems in high-efficiency OLEDs. rsc.org The development of quinoxaline-based TADF emitters is an active area of research, with new molecular designs continuously being explored to enhance their performance. rsc.orgresearchgate.netresearchgate.net

Fluorescence Derivatization Reagents for Advanced Analytical Applications

The analysis of biogenic substances such as amines, amino acids, and fatty acids, which are often present in very low concentrations in biological samples, is crucial for clinical diagnostics and physiological research. clockss.org High-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive method for this purpose. clockss.org Quinoxaline derivatives, particularly those incorporating a phenylethynyl group, have been developed as effective fluorescence derivatization reagents. clockss.org

The core strategy involves creating a molecule where the quinoxaline skeleton acts as a strong fluorophore. clockss.org Introducing unsaturated groups like phenylethynyl extends the conjugated π-system of the molecule. This extension causes a desirable shift in the absorption and fluorescence maxima to longer wavelengths. clockss.org Furthermore, incorporating a reactive moiety, such as an acid chloride, allows the reagent to rapidly and efficiently react with target analytes like amines. clockss.org

For instance, 6,7-dimethoxy-3-oxo-2-(phenylethynyl)-3,4-dihydroquinoxaline-4-carbonyl chloride was synthesized and demonstrated to be a viable fluorescence derivatization reagent for amines. clockss.org This compound leverages the fluorescent properties of the phenylethynyl-quinoxaline core to enable the sensitive detection of otherwise non-fluorescent amine-containing biomolecules after derivatization. clockss.org

Aggregation-Induced Emission (AIE) Properties in Quinoxaline Derivatives

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution state become highly luminescent upon aggregation. nih.govmdpi.com This effect counters the common problem of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. mdpi.com The mechanism behind AIE often involves the restriction of intramolecular rotations or vibrations in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. nih.govbeilstein-archives.org

Quinoxaline derivatives have been successfully functionalized to exhibit AIE properties. A notable example involves a tetraphenylethene (TPE) functionalized quinoxaline derivative, TPVSQ, which possesses a donor-π-acceptor (D-π-A) molecular structure. upf.edu This compound displays typical AIE characteristics; it is weakly fluorescent in a good solvent like THF but shows a significant enhancement in fluorescence intensity when aggregated in a poor solvent mixture (e.g., THF/water). upf.eduresearchgate.net The restriction of the intramolecular rotation of the TPE units within the aggregates is key to this enhanced emission. researchgate.net

These AIE-active quinoxaline derivatives are promising for developing novel, robust, solid-state luminescent materials and stimuli-responsive systems. mdpi.comupf.edu For instance, the fluorescence of TPVSQ can be switched in response to mechanical grinding and solvent fuming, demonstrating its potential as a multi-stimuli responsive material. upf.edu

Solvatochromism and Tunable Emission in Push-Pull Systems

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. This phenomenon is particularly pronounced in "push-pull" or donor-acceptor (D-A) type molecules, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. nih.gov

In such systems, the ground state and the excited state have different dipole moments. An increase in solvent polarity will stabilize the more polar state to a greater extent. nih.gov This differential stabilization leads to a shift in the emission wavelength. Quinoxaline, being an electron-deficient (acceptor) moiety, is an excellent building block for creating push-pull chromophores. researchgate.net

Derivatives like 2,3-bis(thienyl)quinoxalines exhibit solvatochromic effects. When donor groups are introduced, the resulting D-A structure can lead to significant intramolecular charge transfer (ICT) from the donor to the quinoxaline acceptor upon photoexcitation. upf.eduresearchgate.net This ICT state is highly sensitive to the surrounding solvent environment. For example, a tetraphenylethene functionalized quinoxaline derivative with a D-π-A structure exhibits a clear ICT transition. upf.edu Similarly, studies on other D-A systems show that increasing solvent polarity can lead to a large red shift (bathochromic shift) in the emission spectrum due to the stabilization of the polar excited state. nih.gov This property allows for the fine-tuning of the emission color simply by changing the solvent, making these materials useful as environmental polarity sensors. nih.govresearchgate.net

Ultrabright Red to Near-Infrared (NIR) Fluorescent Polymer Dots (Pdots) for Bioimaging

Fluorescent polymer dots (Pdots) are a class of organic nanoparticles that have emerged as superior alternatives to traditional fluorescent dyes and quantum dots for bioimaging. researchgate.net They offer advantages such as high brightness, large Stokes shifts, and excellent photostability. acs.orgnih.gov Quinoxaline derivatives are key components in the design of semiconducting polymers for creating ultrabright Pdots with emissions in the red to near-infrared (NIR) window (650–1700 nm). acs.orgfigshare.com This spectral range is highly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. researchgate.netfigshare.com

Researchers have synthesized quinoxaline-based polymers by pairing a quinoxaline acceptor unit with a donor unit like benzodithiophene. figshare.com These polymers are then used to fabricate Pdots that exhibit extremely high fluorescence quantum yields, reaching up to 47% in some cases, with large Stokes shifts exceeding 150 nm. acs.orgnih.gov Single-particle analysis has revealed that these quinoxaline-based Pdots can be at least six times brighter than commercially available quantum dots. acs.orgnih.gov

These ultrabright Pdots have demonstrated excellent biocompatibility and have been successfully used for specific cellular and subcellular labeling. acs.orgnih.gov Taking advantage of their intense NIR fluorescence, they have enabled high-resolution in vivo imaging, such as microangiography in living zebrafish embryos and tumor imaging in mice, showcasing their significant potential for broad application in biological research and diagnostics. acs.orgnih.govfigshare.com

| Pdot Property | Finding | Source |

| Composition | Quinoxaline-based semiconducting polymers | acs.org, nih.gov, figshare.com |

| Fluorescence | Red to Near-Infrared (NIR and NIR-II) | acs.org, figshare.com |

| Quantum Yield | As high as 47% | acs.org, nih.gov |

| Stokes Shift | > 150 nm | acs.org, nih.gov |

| Brightness | At least 6x brighter than commercial quantum dots | acs.org, nih.gov |

| Application | In vivo microangiography, cellular labeling, tumor imaging | acs.org, nih.gov, figshare.com |

Chemical Sensors and Probes for Molecular Recognition

The development of optical chemosensors for detecting ionic analytes is a rapidly growing field, driven by applications in environmental monitoring and biology. researchgate.netchemicalpapers.com Quinoxaline derivatives have been extensively developed as chromogenic (color-changing) and fluorogenic (fluorescence-changing) chemosensors due to their excellent and tunable optical properties. researchgate.netresearchgate.net These molecules are designed to selectively bind with a target analyte, such as a metal cation or a proton, which in turn modulates the electronic properties of the quinoxaline core and causes a measurable change in its absorption or emission spectrum. researchgate.netrsc.org

Chromogenic and Fluorogenic Chemosensors for Metal Cations (e.g., Ni²⁺, Hg²⁺, Cu²⁺, Co²⁺)

Quinoxaline-based chemosensors have been engineered for the selective detection of various heavy and transition metal cations. researchgate.netnih.gov The quinoxaline structure serves as a signaling unit, while specific binding sites (ligands) are attached to it to ensure selective interaction with the target ion. nih.gov

One study reported a quinoxaline-hydrazinobenzothiazole sensor that could detect Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺, with distinct, naked-eye color changes from yellow to red, pale red, pale brown, and orange, respectively. researchgate.net Another multifunctional sensor, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), was designed for the dual detection of Fe³⁺ and Cu²⁺. nih.gov The interaction with Fe³⁺ produced a clear color change from colorless to yellow, while the presence of Cu²⁺ caused a significant quenching ("turn-off") of the molecule's fluorescence emission. nih.gov The high selectivity and sensitivity of these sensors, with detection limits often in the micromolar range, make them highly valuable for practical applications, such as analyzing the content of Cu²⁺ in mineral water samples. nih.gov

| Sensor | Target Ion(s) | Response Type | Observed Change | Source |

| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric & Fluorogenic | Distinct color changes for each ion | researchgate.net |

| BMQ | Fe³⁺ | Colorimetric | Colorless to yellow | nih.gov |

| BMQ | Cu²⁺ | Fluorogenic (Turn-off) | Quenching of fluorescence at 565 nm | nih.gov |

| Dipyrido-annelated quinoxaline | Metal Cations | Fluorogenic | Change in fluorescence | researchgate.net |

pH-Sensitive Indicators in Aqueous and Gaseous Media

The sensitivity of the quinoxaline ring's electronic structure to its protonation state makes its derivatives excellent candidates for pH indicators. rsc.org A versatile quinoxaline derivative, N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine (HQphy), has been developed as a reliable colorimetric sensor for monitoring strongly acidic conditions. rsc.org

This sensor operates based on the protonation–deprotonation equilibrium of the molecule. In solution, changes in pH within the working range of 0.7 to 2.7 lead to a distinct and observable color change. rsc.org The mechanism, confirmed by ¹H NMR and single-crystal X-ray diffraction, involves the protonation of the quinoxaline nitrogen atoms. rsc.org This protonation alters the intramolecular charge transfer characteristics of the molecule, thereby modifying its absorption spectrum. Such sensors provide a facile and effective method for measuring pH in highly acidic aqueous environments. rsc.org Other research has also noted the influence of pH on the fluorescent properties of different phenyl-substituted quinoxaline derivatives. nih.gov

Sensing Mechanisms and Selectivity Studies

The utility of 2-(phenylethynyl)quinoxaline and its derivatives as chemosensors stems from their unique photophysical properties, which can be modulated upon interaction with specific analytes. researchgate.netnih.gov The core mechanism often involves a "turn-off" or "switch-off" fluorescence response, where the inherent fluorescence of the quinoxaline derivative is quenched upon binding with a target ion. nih.gov This quenching can be attributed to several processes, including intramolecular charge transfer (ICT) and the heavy atom effect. researchgate.netnih.gov

For instance, a novel fluorescent chemosensor based on acenaphtoquinoxaline, synthesized from ortho-phenylenediamine and acenaphthylene-1,2-dione, demonstrated high selectivity for Hg2+ ions. nih.gov The nitrogen atoms within the quinoxaline structure possess an affinity for soft metal ions like Hg2+. researchgate.net Upon binding, the fluorescence of the sensor is quenched. nih.gov This system exhibited a "switch-off" response with no significant interference from other metal ions, highlighting its selectivity. nih.gov The detection limit for Hg2+ was found to be 42 ppb, and the fluorescence could be restored by the addition of sulfide (B99878) ions, which have a high affinity for Hg2+. nih.gov